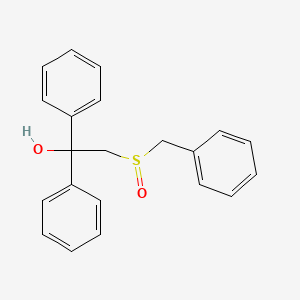
2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties like acidity, basicity, and reactivity with other reagents are also analyzed .Applications De Recherche Scientifique
Fluorescent Probes in Biomedical Research
2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol: can be utilized in the design and synthesis of fluorescent probes. These probes are crucial for detecting biomolecules or molecular activities within cells through fluorescence signals. They are designed to be sensitive, selective, and non-toxic, making them ideal for applications in biomedical research, such as studying cellular processes, diagnosing diseases, and monitoring therapeutic responses .
Environmental Monitoring
The compound’s properties can be harnessed to develop fluorescent probes for environmental monitoring. This includes the detection of pollutants and toxins in water, air, and soil. The high sensitivity of these probes allows for the early detection of environmental hazards, contributing to the protection of ecosystems and public health .
Food Safety Analysis
In the field of food safety, 2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol can be applied to create probes that detect contaminants and pathogens in food products. This ensures the safety and quality of food, preventing foodborne illnesses and promoting consumer confidence .
Synthetic Chemistry
This compound plays a role in synthetic chemistry, where it can be used as a building block for the synthesis of various organic molecules. Its structure allows for the introduction of different functional groups, enabling the creation of a diverse range of synthetic compounds with potential applications in drug development and materials science .
Medicinal Chemistry
In medicinal chemistry, the compound’s derivatives can be explored for their pharmacological properties. It can serve as a scaffold for developing new therapeutic agents with potential applications in treating diseases such as bacterial infections, fungal infections, and other conditions .
Organic Electronics
2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol: may be used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Its molecular structure could be optimized to enhance electrophosphorescent properties, improving the efficiency and performance of OLED devices .
Antifungal Applications
The compound has shown promise in antifungal research. Derivatives of 2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol have been found to inhibit the growth of resistant molds, which is significant for the development of new antifungal treatments and the protection of crops from fungal diseases .
Catalysis
Lastly, the compound can be involved in catalytic processes. It may act as a catalyst or a part of a catalytic system in chemical reactions, potentially improving the efficiency and selectivity of industrial chemical processes .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-benzylsulfinyl-1,1-diphenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2S/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-24(23)16-18-10-4-1-5-11-18/h1-15,22H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBQGBXESZEJMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

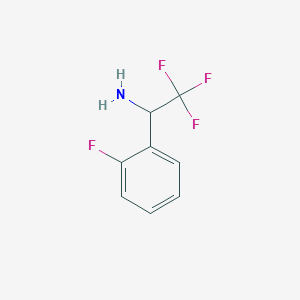
![{[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2950333.png)
![[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine](/img/structure/B2950335.png)
![Tert-butyl N-[[1-[2-(hydroxymethyl)phenyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2950337.png)
![N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2950339.png)
![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2950341.png)
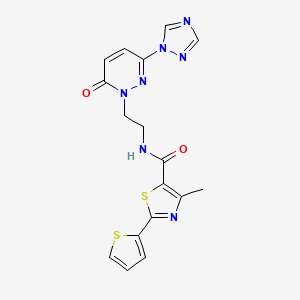
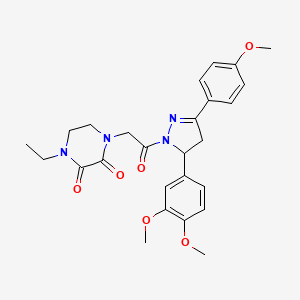
![3-butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2950346.png)
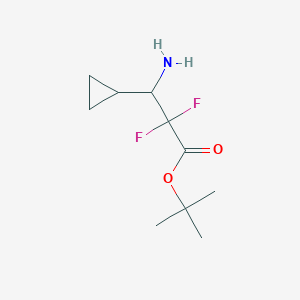
![1-(3,4-difluorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950349.png)
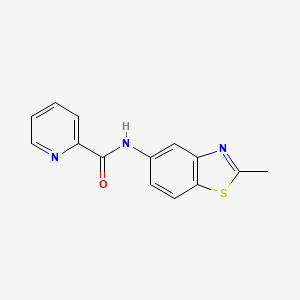
![(2E,NZ)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2950353.png)
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2950354.png)